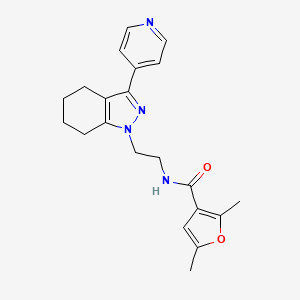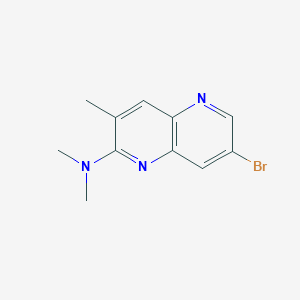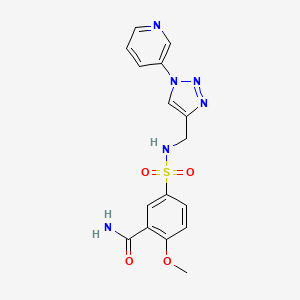
2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" typically involves multiple steps, starting with the preparation of intermediates. One common approach is the coupling of methoxybenzoic acid derivatives with sulfonamides, followed by the formation of the triazole ring through Huisgen cycloaddition.
Industrial Production Methods: On an industrial scale, large-scale synthesis would demand optimization of reaction conditions to enhance yield and purity. This might involve employing continuous flow reactors and efficient purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" is reactive under several conditions:
Oxidation: Can be oxidized under controlled conditions to form sulfoxides or sulfones.
Reduction: Can be reduced to its corresponding amines or alcohols using agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles in the presence of base catalysts.
Major Products Formed: Depending on the type of reaction, the products can range from triazole derivatives to sulfoxides, sulfones, or various substituted benzoic acid derivatives.
Scientific Research Applications
"2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" has a broad spectrum of applications:
Chemistry: As a building block for synthesizing more complex molecules, including potential pharmaceutical agents.
Biology: Investigated for its interactions with biological macromolecules, showing potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used as an intermediate in the synthesis of dyes, polymers, and other specialized materials.
Mechanism of Action
The compound's mechanism of action depends on its context of use:
Molecular Targets and Pathways Involved: In medicinal chemistry, it might target specific enzymes or receptors, disrupting biochemical pathways critical to disease progression. In industrial applications, it functions as a catalyst or an intermediate, facilitating the production of end products.
Comparison with Similar Compounds
Compared to other sulfonamide or triazole-based compounds, "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" stands out due to its unique combination of functional groups:
Similar Compounds: Includes other benzoic acid derivatives, sulfonamides, and triazole-containing compounds.
Uniqueness: Its dual functionality (triazole and sulfonamide moieties) provides distinct reactivity and binding properties, enhancing its versatility in various applications.
Voila! You’ve got yourself an in-depth article on "this compound". How does it look to you?
Properties
IUPAC Name |
2-methoxy-5-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-26-15-5-4-13(7-14(15)16(17)23)27(24,25)19-8-11-10-22(21-20-11)12-3-2-6-18-9-12/h2-7,9-10,19H,8H2,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFRRHRNNSAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
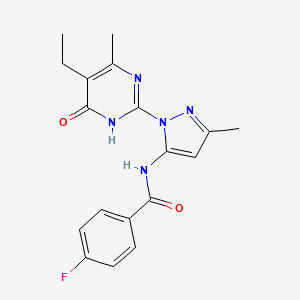

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)
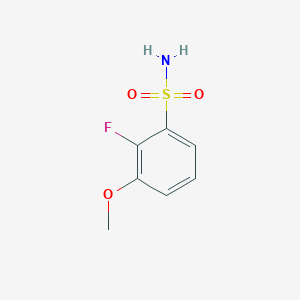
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2633068.png)

methanone](/img/structure/B2633072.png)
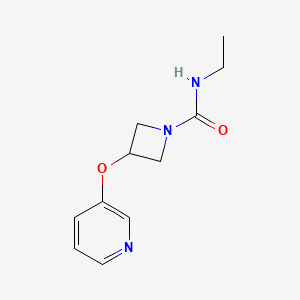
![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)
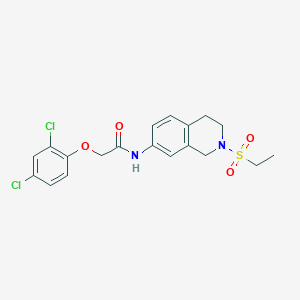
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
